
1,4-Diacetoxybutane
Overview
Description
1,4-Diacetoxybutane (CAS: 628-67-1 and 33934-62-2) is a diester derived from 1,4-butanediol and acetic acid. It is also known as 1,4-butanediol diacetate, with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol. Key physical properties include a density of 1.048 g/cm³, melting point of 12–15°C, boiling point of 130–131°C, and a refractive index of 1.424. It is primarily used as an intermediate in chemical synthesis, such as in the production of 1,4-butanediol via hydrolysis. Safety data highlights precautions for handling, including avoiding heat sources (P210) and preventing child access (P102).
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diacetoxybutane can be synthesized through the esterification of butane-1,4-diol with acetic acid. The reaction typically involves the use of a catalyst to enhance the yield and selectivity of the product . The general reaction is as follows:
HO(CH2)4OH+2CH3COOH→CH3COO(CH2)4OCOCH3+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized catalysts can significantly improve the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Diacetoxybutane undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield butane-1,4-diol and acetic acid.
Transesterification: It can participate in transesterification reactions to form different esters.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such reactions under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous solutions of acids or bases.
Transesterification: Requires alcohols and a catalyst, often an acid or base.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation.
Major Products Formed
Hydrolysis: Butane-1,4-diol and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
Production of 1,4-Butanediol
The primary application of 1,4-diacetoxybutane is its conversion into 1,4-butanediol through hydrolysis. This process can be accelerated by using alkaline catalysts such as potassium hydroxide (KOH). For instance, studies have shown that the hydrolysis of this compound can achieve complete conversion to BDO within seconds when using a concentrated KOH solution .
Table 1: Hydrolysis Conditions for this compound
Catalyst | Concentration | Time for Hydrolysis | Temperature (°C) |
---|---|---|---|
KOH | 50 wt% | < 60 seconds | ~75 |
NaOH | 30 wt% | ~2 minutes | ~60 |
Solvent and Intermediate in Chemical Synthesis
This compound is also employed as a solvent and as an intermediate in the synthesis of other chemicals. It is particularly useful in the production of polyurethanes and other polymers. The compound's ability to undergo hydrolysis makes it valuable in processes requiring controlled release of BDO.
Case Study 1: Hydrolysis Efficiency
A study demonstrated the rapid hydrolysis of this compound using aqueous KOH. The reaction produced a significant exothermic effect indicating high reactivity. This efficiency suggests potential for scaling up the process for industrial applications where rapid conversion rates are essential .
Case Study 2: Purification Techniques
A patent outlines a method for purifying crude BDO obtained from the hydrolysis of diacetoxybutane using melt crystallization. This method enhances purity while minimizing energy consumption compared to traditional distillation methods . The process involves removing low-boiling point impurities first and then crystallizing BDO to achieve a purity level exceeding 99% .
Mechanism of Action
The mechanism of action of 1,4-diacetoxybutane primarily involves its role as an ester. In biological systems, it can be hydrolyzed to release butane-1,4-diol and acetic acid, which can then participate in various metabolic pathways . The compound’s ability to undergo hydrolysis and transesterification makes it a versatile intermediate in chemical synthesis.
Comparison with Similar Compounds
Structural and Functional Group Comparison
The compounds compared include 1,4-butanediol, 4-acetoxy-1-butanol, 1,2-diacetoxybutane, and 1,4-diacetoxybutene-2. These share structural similarities but differ in functional groups and reactivity.
Table 1: Physical and Chemical Properties of 1,4-Diacetoxybutane and Related Compounds
Industrial Separation and Purification
This compound is separated from mixtures containing 1,4-butanediol, acetic acid, and 4-acetoxy-1-butanol using halogenated paraffins (e.g., boiling point <392°F) via liquid-liquid extraction. The process achieves high purity by exploiting differences in solubility, followed by fractional distillation.
Economic and Commercial Aspects
This compound is supplied by multiple manufacturers (e.g., Hubei XinHongLi Chemical) at prices varying by purity and quantity. In contrast, 1,4-butanediol is a bulk commodity with broader industrial use.
Research Findings and Data Gaps
- High Selectivity : Mitsubishi Chemical’s hydrogenation process achieves 99.1% selectivity for this compound, underscoring its industrial viability.
- Extraction Efficiency : Phillips Petroleum’s method recovers >97% this compound using halogenated solvents.
- Data Limitations : Physical properties for isomers like 1,2-diacetoxybutane remain underreported, necessitating further study.
Notes on Discrepancies
Biological Activity
1,4-Diacetoxybutane (DAB) is an organic compound that serves as an intermediate in the synthesis of 1,4-butanediol (BDO), a significant industrial chemical. Understanding the biological activity of DAB is crucial due to its implications in pharmacology and toxicology. This article delves into the biological effects, metabolic pathways, and case studies related to this compound.
Chemical Structure and Properties
This compound is a diester of butanediol and acetic acid. Its molecular formula is CHO, and it can be represented structurally as:
Metabolism and Conversion
This compound is primarily metabolized to 1,4-butanediol upon hydrolysis. This conversion is significant as 1,4-butanediol is further metabolized into gamma-hydroxybutyric acid (GHB), a substance with notable psychoactive properties. The metabolic pathway can be summarized as follows:
- Hydrolysis : this compound → 1,4-Butanediol + Acetic Acid
- Further Metabolism : 1,4-Butanediol → GHB
This pathway indicates that the biological activity of DAB may be closely linked to its metabolites.
Neuropharmacological Effects
The primary biological activities associated with DAB stem from its conversion to GHB. GHB is known for its sedative and euphoric effects, which can lead to neuropharmacological responses similar to those observed with other central nervous system depressants.
- Neurotoxicity : Studies suggest that both DAB and its metabolites can exhibit neurotoxic effects. A study indicated that doses as low as 200 mg/kg body weight could lead to observable neurotoxic symptoms in animal models .
- Behavioral Effects : In vivo studies using Drosophila melanogaster demonstrated that injection of DAB resulted in impaired locomotor activity due to GHB synthesis .
Toxicological Case Studies
Several case studies highlight the potential dangers associated with DAB ingestion:
- Fatal Intoxication Case : A report documented a fatal case where a 51-year-old man died following the ingestion of 1,4-butanediol (from which DAB is derived). Toxicological analysis revealed high levels of GHB in various body fluids, indicating rapid conversion from DAB . This case underscores the risks associated with substances that metabolize into GHB.
Substance | Concentration (mg/L) |
---|---|
Femoral Blood | 390 |
Heart Blood | 420 |
Cerebrospinal Fluid | 420 |
Vitreous Humor | 640 |
Urine | 1600 |
Research Findings
Recent research has focused on the biological production of BDO from renewable sources, emphasizing metabolic engineering approaches using Escherichia coli. These advances highlight the importance of understanding the biological pathways involved in the synthesis and metabolism of compounds like DAB .
Summary of Findings
- Metabolic Pathways : The conversion of DAB to BDO and subsequently to GHB is critical for understanding its biological activity.
- Neuropharmacological Impact : Both DAB and its metabolites exhibit significant neuropharmacological effects, which necessitate caution in their use.
- Toxicity Reports : Case studies reveal serious health risks associated with ingestion, particularly concerning fatal outcomes linked to GHB toxicity.
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis methods for 1,4-Diacetoxybutane?
The synthesis involves a three-step catalytic process:
- Step 1 : Reaction of butadiene with acetic acid yields 1,4-diacetoxy-2-butene.
- Step 2 : Hydrogenation of 1,4-diacetoxy-2-butene produces this compound.
- Step 3 : Hydrolysis of this compound using ion-exchange resins generates 1,4-butanediol (BDO). Key parameters include temperature control (80–100°C for hydrolysis) and catalyst selection (e.g., ion-exchange resins for selectivity) .
Q. Which physicochemical properties of this compound are essential for experimental planning?
Critical properties include:
- Solubility : 13 g/L in water at 25°C
- Density : 1.039–1.048 g/cm³
- Boiling point : 229°C (atmospheric pressure) or 130–131°C (20 mmHg)
- Refractive index : 1.424–1.4279 These properties inform solvent compatibility, reaction setup, and purification strategies. Discrepancies in literature values necessitate validation via standardized protocols.
Q. What analytical techniques are validated for quantifying this compound in reaction mixtures?
Reverse-phase HPLC with diode-array detection (237 nm) is optimal:
- Column : C18 (e.g., Supelcosil LC-ABZ+Plus)
- Mobile phase : Acetonitrile/water (70:30) with 10 mM acetate buffer (pH 5)
- Conditions : 30°C, 1 mL/min flow rate Validation shows <5% RSD for precision and detection limits of 0.03–0.35 µg/mL .
Q. How should researchers design literature searches for toxicological data on this compound?
Follow the EPA’s systematic framework:
- Databases : SciFinder, PubMed, ECOTOX
- Keywords : "this compound" + "environmental fate," "toxicokinetics," "biodegradation"
- Inclusion criteria : Peer-reviewed studies (1990–2025) with raw data
- Quality assessment : Use NIH-NTP risk evaluation criteria .
Advanced Research Questions
Q. How can hydrolysis of this compound be optimized to maximize 1,4-butanediol yield?
A two-stage hydrolysis process improves efficiency:
- Stage 1 : 70% conversion to acetoxyhydroxybutane (100% selectivity) at 80°C.
- Stage 2 : Complete conversion to BDO using ion-exchange catalysts (e.g., Amberlyst-15). Monitor byproduct formation (e.g., tetrahydrofuran) via GC-MS and adjust residence time to minimize losses .
Q. What strategies resolve discrepancies in reported physicochemical properties?
Implement a tiered validation protocol:
- Compare computational predictions (e.g., ACD/Labs) with experimental data .
- Replicate measurements using IUPAC-standardized methods (e.g., ASTM for density).
- Analyze purity impacts via DSC (differential scanning calorimetry) for melting point variations .
Q. What mechanistic insights explain stereoselectivity in this compound hydrogenation?
DFT calculations reveal Pd/C catalysts favor syn-addition, achieving >95% selectivity for the erythro-diacetate isomer. Solvent polarity (e.g., hexane vs. THF) modulates transition-state stabilization, with apolar media increasing activation barriers by ~15 kJ/mol .
Q. How do mobile phase additives influence HPLC resolution of this compound degradation products?
- Additives : 10 mM ammonium acetate improves peak symmetry (As <1.2) by suppressing silanol interactions.
- Organic solvent : >65% acetonitrile reduces runtime but compromises cis/trans isomer resolution. Optimized conditions (70% ACN, pH 5 buffer) achieve baseline separation in <12 minutes .
Q. Which computational models predict this compound’s environmental persistence?
- BIOWIN 4.10 : Estimates biodegradation probability (0.35–0.45), suggesting moderate persistence.
- COSMOtherm : Predicts soil adsorption coefficients (Koc = 120–150 L/kg). Validate models against OECD 301D biodegradability tests .
Q. How can systematic reviews address data gaps in this compound toxicology?
Apply the Cochrane Handbook’s framework:
Properties
IUPAC Name |
4-acetyloxybutyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKSWKGOQKREON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26248-69-1 | |
Record name | Poly(oxy-1,4-butanediyl), α-acetyl-ω-(acetyloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26248-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70879240 | |
Record name | 1,4-Butylene glycol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628-67-1 | |
Record name | Butylene glycol diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Diacetoxybutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Diacetoxybutane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67924 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Butanediol, 1,4-diacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Butylene glycol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Butanediol diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DIACETOXYBUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX4C8Q6BNS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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